2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group, a triazole ring, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring:
Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring through a nucleophilic substitution reaction using a suitable chlorinating agent.
Amidation Reaction: The carboxamide group is formed by reacting the pyridine derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized triazole compounds, and reduced amine derivatives.
Scientific Research Applications
2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and itraconazole share the triazole ring and are known for their antifungal properties.
Pyridine Carboxamides: Compounds like nicotinamide and isoniazid are similar in structure and are used in various therapeutic applications.
Uniqueness
2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide is unique due to the combination of the triazole ring, pyridine ring, and carboxamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11(21-16(23)14-3-2-8-19-15(14)17)12-4-6-13(7-5-12)22-10-18-9-20-22/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORZDIDIBIVEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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